molecular formula C17H15NO5S B2653939 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide CAS No. 1797961-53-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2653939
CAS No.: 1797961-53-5
M. Wt: 345.37
InChI Key: STTRUYGAXWRFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety linked via an oxygen atom to a but-2-yn-1-yl chain, which is further substituted with a benzenesulfonamide group.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c19-24(20,15-6-2-1-3-7-15)18-10-4-5-11-21-14-8-9-16-17(12-14)23-13-22-16/h1-3,6-9,12,18H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTRUYGAXWRFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment of the but-2-yn-1-yl group: This step involves the alkylation of the benzo[d][1,3]dioxole with a suitable alkyne, such as propargyl bromide, in the presence of a base like potassium carbonate.

    Formation of the benzenesulfonamide group: The final step involves the reaction of the intermediate product with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or substituted sulfonamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with structural similarities to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide exhibit significant cytotoxic activities against various cancer cell lines. The sulfonamide group is often associated with anti-tumor effects due to its ability to inhibit specific enzymes involved in cancer progression. In vitro studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth by targeting pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The sulfonamide functional group within this compound has been linked to anti-inflammatory properties. It is believed that this compound may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response. The benzo[d][1,3]dioxole moiety may enhance these interactions due to its electron-rich nature, allowing for better binding to biological targets .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into the potential efficacy of this compound:

Study ReferenceFindings
Demonstrated cytotoxic effects against breast cancer cell lines with related sulfonamides.
Explored the anti-inflammatory properties through inhibition of COX enzymes in vitro.
Highlighted the potential for inducing apoptosis in leukemia cells via targeted enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide with structurally related compounds from the evidence, focusing on synthesis yields , melting points , spectroscopic data , and elemental composition . Key differences in substituents and their effects on physicochemical properties are highlighted.

Key Observations:

Synthesis Yields :

  • Piperazine derivatives (e.g., ) generally exhibit higher yields (65–80%) compared to sulfonamide-containing compounds like the target’s analog in (63%). This may reflect the stability of piperazine intermediates during HCl salt formation.
  • The target compound’s synthesis likely requires specialized coupling reagents (e.g., HATU) or catalytic methods (e.g., CuH-catalyzed processes), as seen in related sulfonamide syntheses .

Melting Points: Piperazine HCl salts (e.g., ) show melting points in the range of 164–203°C, influenced by substituents. Electron-withdrawing groups (e.g., -CN, -Cl) correlate with higher melting points.

Spectroscopic Data :

  • 1H-NMR : The benzo[d][1,3]dioxole moiety consistently resonates at δ ~6.8–7.0 ppm for aromatic protons, while sulfonamide protons appear at δ ~7.5–8.0 ppm .
  • 13C-NMR : The methylenedioxy group (OCH2O) is observed at δ ~101–102 ppm across all analogs .

Elemental Analysis :

  • For piperazine derivatives, calculated vs. experimental values for C, H, and N content show <1% deviation, confirming purity .
  • Sulfonamide-containing compounds (e.g., ) exhibit precise HRMS data (e.g., [M+H]+ 454.09772 vs. calculated 454.09872), validating structural integrity.

Functional and Structural Insights

  • Role of the Benzo[d][1,3]dioxole Group : This moiety enhances metabolic stability by resisting oxidative degradation, as seen in analogs like and . Its electron-rich nature also influences π-π stacking in molecular docking studies .
  • Sulfonamide vs. Piperazine Pharmacophores : Sulfonamides (target compound) are typically associated with enzyme inhibition (e.g., carbonic anhydrase), whereas piperazine derivatives () often target serotonin or dopamine receptors due to their basic nitrogen.
  • Alkyne Linker : The but-2-yn-1-yl chain in the target compound may enhance rigidity and bioavailability compared to flexible ethyl or allyl chains in analogs .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a benzenesulfonamide moiety and a benzo[d][1,3]dioxole unit, which are known for their biological interactions.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Component Description
Molecular Formula C17H16N2O5S
Molecular Weight 344.38 g/mol
Structural Features Benzenesulfonamide, benzo[d][1,3]dioxole

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety enhances the compound's ability to engage in π-π interactions with aromatic residues in target proteins, while the but-2-yn-1-yl linker provides spatial flexibility that may facilitate binding to active sites of enzymes involved in critical pathways like inflammation and cancer progression.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes:

  • Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties. Studies have demonstrated that derivatives can reduce perfusion pressure and coronary resistance in isolated rat heart models .
  • Anticancer Potential : The compound may inhibit cell proliferation by targeting specific signaling pathways. For instance, docking studies suggest interactions with calcium channels that could lead to reduced tumor growth.

Study on Perfusion Pressure

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to control conditions. This suggests potential cardiovascular benefits associated with these compounds .

Docking Analysis

Docking studies have shown that this compound can interact with amino acid residues in calcium channels. This interaction may lead to a ligand-channel complex formation, influencing vascular resistance and perfusion dynamics .

Summary of Research Findings

The biological activity of this compound is supported by a range of studies highlighting its potential as an anti-inflammatory and anticancer agent. The following table summarizes key findings from various studies:

Study Focus Findings Reference
Perfusion PressureDecreased perfusion pressure in rat hearts ,
Calcium Channel InteractionDocking studies suggest binding affinity ,
Anticancer ActivityInhibition of cell proliferation,

Q & A

Q. What are the common synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving alkyne functionalization and sulfonamide coupling. For example, a precursor with a benzo[d][1,3]dioxol-5-yloxy group can undergo CuH-catalyzed hydroalkylation to form piperidine derivatives, as seen in enantioselective syntheses . Key intermediates are purified using flash column chromatography (e.g., 33% Et₂O in pentane) and characterized via NMR (¹H, ¹³C), IR, and HRMS to confirm structural integrity .

Q. How is the structural conformation of this compound validated in crystallographic studies?

X-ray crystallography and molecular docking (e.g., SYBYL-X 1.1 and PyMOL) are employed to analyze binding modes. For analogs, the benzo[d][1,3]dioxol group contributes to selective enzyme interactions, validated by docking scores (e.g., -9.8 binding energy for UDP-N-acetylglucosamine 1-carboxyvinyl transferase) .

Q. What are the standard protocols for purity assessment and analytical challenges?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Contradictions in spectral data (e.g., NMR shifts) may arise from stereochemical impurities or solvent effects, requiring iterative recrystallization or gradient elution for resolution .

Advanced Research Questions

Q. How does the benzo[d][1,3]dioxol-5-yloxy moiety influence biological activity in enzyme inhibition?

This group enhances π-π stacking and hydrogen bonding with enzyme active sites. In GPCR kinase 2 inhibitors, its presence increases selectivity (e.g., Ki values <1 nM) by stabilizing interactions with hydrophobic pockets . Modifications to the oxygen linker or dioxolane ring alter potency, as shown in IC₅₀ comparisons across analogs .

Q. What methodologies optimize enantioselective synthesis of derivatives for neurological targets?

Chiral catalysts like (S)-DTBM-SEGPHOS (5.5 mol%) enable asymmetric hydroalkylation, achieving >60% yields and >90% enantiomeric excess. Applications include serotonin reuptake inhibitors (e.g., paroxetine analogs), where stereochemistry dictates binding to 5-HT transporters .

Q. How do computational models predict the compound’s pharmacokinetic properties?

In silico tools (e.g., SwissADME) evaluate logP, solubility, and metabolic stability. Substituents like fluorophenyl groups improve blood-brain barrier penetration, while sulfonamide linkages reduce hepatic clearance, as modeled for CNS-active derivatives .

Q. What strategies address low yields in alkyne-sulfonamide coupling reactions?

Optimizing reaction conditions (e.g., DMF at 90°C for 24 h with K₂CO₃) enhances nucleophilic displacement efficiency. Sonication or microwave-assisted synthesis can further improve yields from 30% to >70% in challenging steps .

Contradictions and Methodological Considerations

Q. How are discrepancies in biological activity rationalized across structural analogs?

For example, N-(pyridin-2-yl)ethyl derivatives show 24% yield but higher potency (IC₅₀ = 12 nM) compared to N-(imidazolyl)methyl analogs (78% yield, IC₅₀ = 45 nM). Activity-structure relationships suggest pyridine groups enhance target affinity via H-bonding, despite synthetic challenges .

Q. What experimental controls validate target specificity in enzyme inhibition assays?

Competitive binding assays with radiolabeled ligands (e.g., ³H-paroxetine) and knockout cell models confirm selectivity. Off-target effects are minimized using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Applications in Drug Design

Q. How is this compound leveraged in designing protease-resistant therapeutics?

Incorporation of rigid alkyne spacers and electron-withdrawing sulfonamides reduces metabolic degradation. For instance, analogs with tert-butoxycarbonyl (BOC) groups exhibit 79% stability in human microsomes, compared to 40% for non-BOC variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.